T-2 triol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

T-2 Triol, also known as 3α,4β,15-Trihydroxy-8α-(3-methylbutyryloxy)-12,13-epoxytrichothec-9-ene, is a mycotoxin produced by certain fungal species, most notably Fusarium sporotrichioides and Fusarium verticillioides []. While it can cause serious health problems in humans and animals, T-2 Triol has some interesting properties that make it valuable for scientific research. Here's a breakdown of its two main applications:

Toxicological Studies

Due to its potent toxicity, T-2 Triol is used in research to study the mechanisms of cell death and protein synthesis inhibition. This research can provide valuable insights into various diseases and conditions.

Inhibiting Protein Synthesis

T-2 Triol disrupts ribosomes, the cellular machinery responsible for protein production. By studying how T-2 Triol disrupts this process, researchers can gain a better understanding of protein synthesis regulation and its role in various diseases like cancer [].

Cell Death Pathways

T-2 Triol can induce apoptosis (programmed cell death) and necrosis (cell death due to injury). Studying these cell death pathways triggered by T-2 Triol can help researchers understand how cells die in various diseases and develop new therapeutic strategies [].

Analytical Standard

T-2 Triol is available as a commercially prepared standard solution for use in analytical chemistry [].

T-2 triol is a significant metabolite of T-2 toxin, a potent mycotoxin produced by various species of the Fusarium fungi, particularly Fusarium sporotrichioides. This compound belongs to the class of trichothecenes, characterized by a tetracyclic sesquiterpenoid structure that includes an epoxide ring and several hydroxyl groups. T-2 triol is formed through metabolic processes involving hydrolysis and oxidation reactions, primarily in mammals and some plant species .

The chemical structure of T-2 triol features multiple functional groups that contribute to its biological activity and toxicity, including hydroxyl groups at specific carbon positions. The presence of these groups enhances its reactivity, allowing it to interact with cellular components such as proteins and nucleic acids, which can lead to significant biological effects .

As a metabolite of T-2 toxin, T-2 triol is not expected to have the same potent toxic effects. However, some studies suggest it might retain some degree of cytotoxicity, particularly affecting cell viability in specific cell lines []. The exact mechanism of action for these effects remains under investigation.

- Hydrolysis: This is the primary metabolic pathway for T-2 toxin, leading to the formation of T-2 triol and other metabolites such as HT-2 toxin. Hydrolysis typically occurs at the acetyloxy group at C-4, resulting in the loss of an acetyl group .

- Oxidation: Involves the addition of oxygen or removal of hydrogen, transforming T-2 triol into other metabolites through enzymatic pathways. This includes the conversion to 3′-hydroxy-T-2 and other hydroxylated forms .

- Deacetylation: This reaction involves the removal of an acetyl group from T-2 toxin, which is a common transformation leading to the formation of T-2 triol and HT-2 toxin .

These reactions are facilitated by various enzymes in mammals, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

T-2 triol exhibits notable biological activities, primarily related to its toxicity. It has been shown to:

- Inhibit Protein Synthesis: T-2 triol interferes with ribosomal function, particularly affecting the 60S ribosomal subunit. This inhibition can lead to reduced protein synthesis in rapidly dividing cells such as those in the gastrointestinal tract and bone marrow .

- Induce Apoptosis: The compound can trigger programmed cell death in various cell types, contributing to its toxic effects .

- Cause Oxidative Stress: Exposure to T-2 triol can elevate lipid peroxidation levels and induce DNA damage through oxidative mechanisms .

The compound's toxicity is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules.

T-2 triol is synthesized both naturally and artificially:

- Natural Synthesis:

- Chemical Synthesis:

- Laboratory synthesis typically involves chemical modifications of T-2 toxin through hydrolysis or enzymatic reactions using microbial systems. For instance, biotransformation methods employing yeast or bacteria can facilitate the conversion of T-2 toxin into T-2 triol through deacetylation processes .

- Toxicological Studies: Used extensively in studies assessing the effects of mycotoxins on health in humans and animals.

- Food Safety Research: Investigated for its presence in contaminated food products, helping develop methods for detection and quantification of mycotoxins in agricultural commodities .

Research on T-2 triol interactions focuses on its metabolic pathways and toxicological effects:

- Metabolic Pathways: Studies have identified various metabolites formed during the metabolism of T-2 toxin in different species. For example, significant differences exist in how rodents, pigs, and humans metabolize T-2 toxin into T-2 triol or HT-2 toxin .

- Cellular Interactions: Investigations reveal that T-2 triol interacts with cellular components leading to disruptions in protein synthesis and cellular signaling pathways .

T-2 triol shares structural similarities with several other mycotoxins within the trichothecene family. Here are some comparable compounds:

| Compound | Description | Unique Features |

|---|---|---|

| HT-2 toxin | A major metabolite of T-2 toxin | Less toxic than T-2; primarily formed via deacetylation |

| Deoxynivalenol | Another type B trichothecene | Known for causing feed refusal in livestock |

| Nivalenol | A type B trichothecene similar in structure | Exhibits immunosuppressive effects |

| Fusarenon-X | A type A trichothecene | Has a different substitution pattern affecting toxicity |

| Neosolaniol | A metabolite related to both T-2 and HT-2 toxins | Less studied; potential for similar biological effects |

T-2 triol is unique due to its specific structural features that enhance its reactivity and toxicity compared to these similar compounds. Its role as a potent inhibitor of protein synthesis makes it particularly noteworthy within the trichothecene family.

Molecular Composition and Structural Features

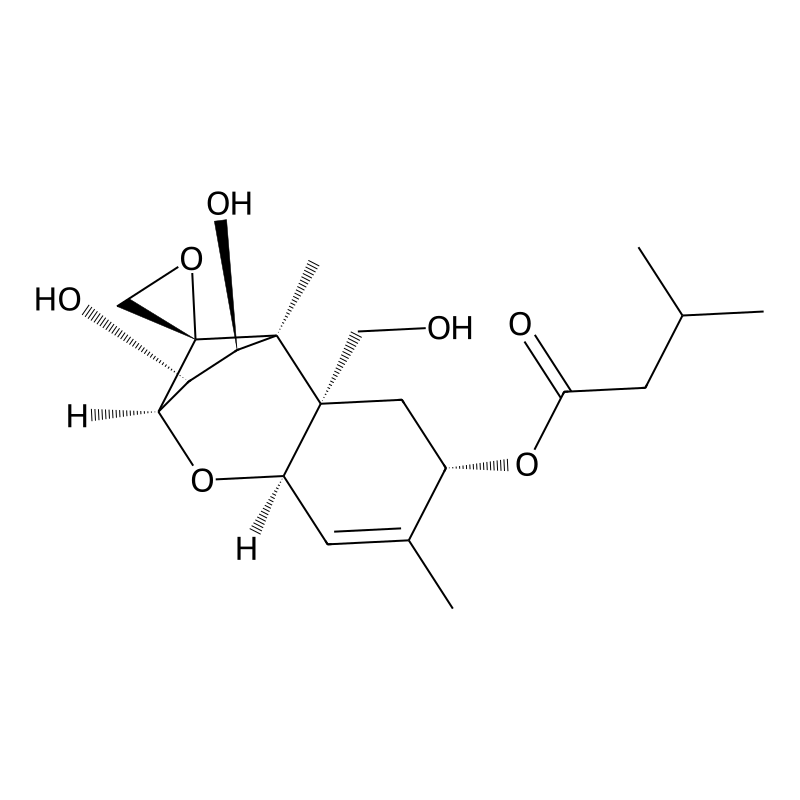

T-2 triol has the molecular formula C₂₀H₃₀O₇ and a molecular weight of 382.45 g/mol. Its IUPAC name is [(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate, reflecting its complex stereochemistry. Key structural elements include:

- A 12,13-epoxytrichothec-9-ene core.

- Hydroxyl groups at C-3, C-4, and C-15.

- An esterified 3-methylbutanoate group at C-8.

The epoxy group at C-12/C-13 and hydroxyl substitutions are critical for its biological activity, enabling interactions with ribosomal RNA and inhibition of protein synthesis.

Table 1: Structural Comparison of T-2 Triol and Related Metabolites

| Compound | Molecular Formula | Key Substituents |

|---|---|---|

| T-2 triol | C₂₀H₃₀O₇ | C-8: 3-methylbutanoate; C-3, C-4, C-15: hydroxyl |

| T-2 toxin | C₂₄H₃₄O₉ | C-8: 3-methylbutanoate; C-4, C-15: acetyl |

| HT-2 toxin | C₂₂H₃₂O₈ | C-8: 3-methylbutanoate; C-15: acetyl |

Fungal Producers: Fusarium Species and Associated Pathways

Trichothecene two triol is primarily produced by several species within the Fusarium genus, with Fusarium sporotrichioides serving as the most significant and well-characterized producer [1] [2] [3]. This fungal species demonstrates remarkable capability for synthesizing substantial quantities of trichothecene two triol under appropriate environmental conditions, with production levels reaching up to 589 milligrams per liter under optimal cultivation parameters [4].

Fusarium sporotrichioides exhibits distinct regulatory mechanisms for trichothecene biosynthesis compared to other Fusarium species such as Fusarium graminearum and Fusarium venenatum. The trichothecene biosynthesis in Fusarium sporotrichioides is not as tightly regulated, allowing for trichothecene two toxin accumulation across various media and culture conditions where Fusarium graminearum typically fails to produce trichothecenes [1]. This characteristic makes Fusarium sporotrichioides particularly valuable for both research applications and understanding the fundamental mechanisms of trichothecene biosynthesis.

Fusarium langsethiae represents another significant producer of trichothecenes leading to trichothecene two triol formation [2] [5]. This species has been identified as a primary producer of trichothecene two toxin and hydroxytrichothecene two toxin, particularly in Northern European and North American cereal crops. Recent studies have confirmed that Fusarium langsethiae possesses the complete genetic machinery necessary for trichothecene two toxin biosynthesis, including the critical trichothecene sixteen gene encoding the acyltransferase essential for trichothecene two toxin production [5] [6].

The role of Fusarium poae in trichothecene two triol production has been subject to significant scientific scrutiny and recent reassessment. Contemporary genomic and metabolomic analyses have demonstrated that Fusarium poae lacks the trichothecene sixteen ortholog, which encodes a key acyltransferase essential for trichothecene two toxin production in other Fusarium species [5] [6]. This absence of critical biosynthetic machinery effectively precludes Fusarium poae from producing trichothecene two toxin and, consequently, trichothecene two triol through the standard biosynthetic pathway.

Fusarium acuminatum has been reported to produce trichothecene two toxin and related compounds, though evidence for significant trichothecene two triol production remains limited [3] [5]. The trichothecene production capacity of this species appears to be strain-dependent and influenced by environmental conditions, with optimal production occurring at temperatures between 20 and 25 degrees Celsius.

The geographic distribution of trichothecene two triol-producing Fusarium species correlates strongly with climatic conditions favorable for their growth and toxin production. Fusarium sporotrichioides thrives in cold and moderate climate regions worldwide, with optimal trichothecene production occurring at temperatures ranging from 12 to 30 degrees Celsius and water activity levels above 0.88 [3] [4]. The temperature and water activity optimal for trichothecene two biosynthesis are specifically 20 to 30 degrees Celsius and water activity in the range of 0.980 to 0.995, respectively.

Environmental factors significantly influence the production of trichothecene two triol by these fungal species. Temperature serves as a critical determinant, with Fusarium sporotrichioides demonstrating maximum trichothecene two toxin production of 589 milligrams per liter when cultivated at 12 degrees Celsius under constant light for four weeks [4]. Alternatively, substantial production levels of 363 milligrams per liter can be achieved at 30 degrees Celsius within one week, indicating the flexibility of this organism in adapting its biosynthetic processes to different thermal conditions.

Light conditions also play a crucial role in optimizing trichothecene production. Studies have revealed that constant light exposure generally enhances trichothecene two toxin biosynthesis compared to dark incubation conditions, though the optimal light regime varies depending on temperature and incubation duration [4]. The interaction between temperature, light, and time represents a complex regulatory network that determines the overall efficiency of trichothecene two triol production.

Substrate selection significantly impacts trichothecene production by Fusarium species. Autoclaved rice has emerged as an excellent substrate for laboratory-scale production of trichothecenes, providing the necessary nutrients and environmental conditions for optimal fungal growth and toxin biosynthesis [4] [7]. Other cereal grains, including wheat, barley, oats, and maize, can serve as natural substrates for trichothecene-producing Fusarium species, though production levels may vary depending on the specific grain composition and processing conditions.

Metabolic Pathways in Mycotoxin Biosynthesis

The biosynthesis of trichothecene two triol occurs through a complex network of enzymatic reactions organized within a specialized gene cluster known as the trichothecene biosynthetic gene cluster [1] [8]. This cluster contains multiple genes encoding enzymes responsible for the sequential transformation of simple precursor molecules into the complex trichothecene structure characteristic of trichothecene two triol.

The pathway begins with the biosynthesis of farnesyl pyrophosphate through mevalonate and methylerythritol 4-phosphate-independent pathways [9] [10]. Farnesyl pyrophosphate serves as the primary substrate for trichothecene biosynthesis, with the gene trichothecene five encoding trichodiene synthase catalyzing the cyclization of farnesyl pyrophosphate to yield trichodiene [1] [8] [11]. This represents the first committed step in trichothecene biosynthesis and establishes the basic sesquiterpene skeleton that will be subsequently modified through various enzymatic reactions.

Following trichodiene formation, the trichothecene four gene product, trichodiene hydroxylase, catalyzes multiple oxygenation reactions to convert trichodiene to isotrichotriol [1] [8] [12]. This multifunctional enzyme system introduces hydroxyl groups at specific positions on the trichothecene nucleus, creating the oxygenation pattern characteristic of trichothecenes. The precise mechanism involves cytochrome P450-mediated oxidation reactions that require molecular oxygen and reducing equivalents provided by NADPH.

The trichothecene eleven gene encodes a 15-hydroxylase that specifically introduces a hydroxyl group at the C-15 position of the developing trichothecene molecule [1] [8] [13]. This hydroxylation reaction is essential for the subsequent acetylation steps that will ultimately lead to the formation of trichothecene two toxin and its metabolites, including trichothecene two triol.

Acetylation reactions play crucial roles in trichothecene biosynthesis and the eventual formation of trichothecene two triol. The trichothecene three gene encodes a 15-O-acetyltransferase that catalyzes the acetylation of the C-15 hydroxyl group [1] [8] [14]. Similarly, the trichothecene 101 gene product functions as a 3-O-acetyltransferase, introducing acetyl groups at the C-3 position. These acetylation reactions are essential for creating the substrate specificity required for subsequent enzymatic transformations and for providing the acetyl groups that will later be removed during trichothecene two triol formation.

The formation of the characteristic 12,13-epoxide ring represents a critical step in trichothecene biosynthesis. Recent research has identified that the C11 hydroxyl group of universal trichothecene precursors, isotrichodiol and isotrichotriol, must be acetylated by the strictly conserved O-acetyltransferase trichothecene three to furnish a better leaving group [15]. This acetylation facilitates the subsequent cyclization reaction that forms the tetrahydropyran ring structure characteristic of the epoxytrichothec-9-ene motif.

A novel cyclase, trichothecene 14, which was previously annotated as a hypothetical protein, is required to overcome the kinetically unfavored oxide bridge closure while simultaneously suppressing the spontaneous formation of shunt products [15]. This discovery resolves the decades-old question regarding the enzymatic mechanisms responsible for the nonenzymatic cyclization reaction forming the tetrahydropyran ring in the epoxytrichothec-9-ene central skeleton.

The trichothecene one gene encodes a 7,8-dihydroxylase that introduces hydroxyl groups at both the C-7 and C-8 positions in some Fusarium species, though in Fusarium sporotrichioides, trichothecene one hydroxylates only the C-8 position of 3,4,15-triacetoxyscirpenol [1] [8] [4]. This selectivity difference among species contributes to the diversity of trichothecene structures produced by different Fusarium species.

The trichothecene 16 gene encodes an 8-O-acyltransferase that attaches an isovaleryl group at the C-8 position, yielding 3-acetyl trichothecene two toxin [3] [5] [6] [4]. This acylation reaction is particularly significant because it represents the key structural modification that distinguishes type A trichothecenes, such as trichothecene two toxin, from type B trichothecenes, which lack this isovaleryl substitution.

The final step in trichothecene two toxin biosynthesis involves the trichothecene eight gene product, which functions as a 3-O-deacetylase [16] [17] [18] [4]. This enzyme catalyzes the removal of the acetyl group from the C-3 position, converting 3-acetyl trichothecene two toxin to trichothecene two toxin. This deacetylation reaction is translocated across the plasma membrane, suggesting that the final product formation occurs in specific cellular compartments.

Regulatory mechanisms controlling trichothecene biosynthesis involve complex interactions between multiple genes and environmental factors. The trichothecene six gene encodes a transcription factor with unique Cys2His2 zinc finger domains that binds to the minimum sequence of YNAGGCC [1] [19] [20]. This protein is indispensable for the transcription of pathway trichothecene genes and serves as a central regulatory hub for coordinating the expression of the entire biosynthetic gene cluster.

The trichothecene 10 gene encodes a regulatory protein without any known DNA-binding motifs, which plays a pivotal role in the transcriptional activation of trichothecene genes [1] [19] [20]. This protein appears to function upstream of the cluster-encoded transcription factor trichothecene six and is necessary for full expression of both trichothecene genes and genes for the primary metabolic pathway that precedes trichothecene biosynthesis.

The relationship between trichothecene 10 and trichothecene six involves a complex regulatory loop where activation of trichothecene 10 upregulates trichothecene six transcription, and the activation of trichothecene six in turn directly or indirectly downregulates trichothecene 10 transcription [19] [20]. This feedback mechanism ensures appropriate temporal and spatial control of trichothecene biosynthesis in response to environmental conditions.

Environmental factors significantly influence the regulation of trichothecene biosynthesis and subsequent trichothecene two triol formation. Culture medium pH serves as a major regulator in trichothecene biosynthesis in Fusarium graminearum, though it is susceptible to metabolic changes posed by nutritional and genetic factors [1]. Nitrogen nutrients, medium pH, and certain oligosaccharides are known to influence trichothecene biosynthesis, though the precise molecular mechanisms underlying these effects remain incompletely understood.

Laboratory Synthesis and Hydrolysis Methods

Laboratory production of trichothecene two triol can be achieved through multiple synthetic and biotransformation approaches, each offering distinct advantages and limitations for research and analytical applications [14] [18] [21]. The development of efficient laboratory methods for trichothecene two triol production has become increasingly important for analytical method development, toxicological studies, and understanding the metabolic fate of trichothecene mycotoxins.

Alkaline hydrolysis represents one of the most widely employed methods for laboratory production of trichothecene two triol [18] [22]. This approach involves the controlled hydrolysis of trichothecene two toxin using ammonium hydroxide under carefully controlled conditions. The optimal protocol involves treating trichothecene two toxin with 10% methanolic ammonium hydroxide at 5 degrees Celsius for 70 minutes [18]. This method can yield several hundred milligrams of trichothecene two triol and related metabolites, making it suitable for larger-scale preparative applications.

The alkaline hydrolysis approach offers several advantages, including high yields, scalability, and relatively straightforward implementation in standard laboratory settings [18] [22]. However, the harsh reaction conditions can lead to the formation of side products and may cause degradation of sensitive functional groups within the trichothecene molecule. Careful optimization of reaction conditions, including temperature, pH, and reaction time, is essential for maximizing product yield while minimizing unwanted side reactions.

Chemical deacetylation using ammonium hydroxide under controlled pH conditions provides an alternative approach for trichothecene two triol synthesis [14] [22]. This method involves the systematic removal of acetyl groups from trichothecene two toxin through nucleophilic attack by hydroxide ions. The reaction proceeds through a series of intermediates, including hydroxytrichothecene two toxin, before reaching the final trichothecene two triol product.

Partial hydrolysis studies have revealed that the deacetylation process exhibits regioselectivity, with certain acetyl groups being more readily removed than others [22]. The C-4 acetyl group in trichothecene two toxin is typically the first to be hydrolyzed, forming hydroxytrichothecene two toxin as an intermediate. Subsequent hydrolysis of the C-15 acetyl group yields trichothecene two triol as the final product.

Enzymatic approaches for trichothecene two triol production offer milder reaction conditions and potentially greater selectivity compared to chemical methods [22] [23] [24]. Bacterial cultures from multiple genera have been demonstrated to possess esterase and deacetylase activities capable of converting trichothecene two toxin to trichothecene two triol through sequential deacetylation reactions.

The selective enzymatic deacetylation of trichothecene two toxin to give hydroxytrichothecene two toxin has been investigated in aqueous crude extracts of different cereals [23]. This biotransformation approach exploits naturally occurring enzymes present in cereal grains to achieve the desired chemical transformation under mild aqueous conditions. The method has been validated for analytical applications and shows recoveries ranging from 61% to 97% depending on the specific cereal matrix used.

Microbial biotransformation represents another promising approach for trichothecene two triol production [14] [22] [24]. Various bacterial and fungal species have been identified that possess the enzymatic machinery necessary for converting trichothecene two toxin to trichothecene two triol through natural metabolic processes. These biotransformation systems often exhibit high selectivity and can operate under mild environmental conditions.

Fungal cultivation methods provide a direct route to trichothecene two triol production through controlled fermentation of trichothecene-producing Fusarium species [12] [4] [7]. Fusarium sporotrichioides grown on autoclaved rice under optimized conditions can produce substantial quantities of trichothecene two triol along with other trichothecene metabolites. The optimal conditions for trichothecene two triol production involve incubation at specific temperature and light regimes for extended periods.

Recent studies have identified that the highest trichothecene two toxin production, which serves as a precursor for trichothecene two triol formation, occurs when Fusarium sporotrichioides is incubated at 12 degrees Celsius under constant light for four weeks [4]. Alternative conditions, such as incubation at 30 degrees Celsius for shorter periods, can also yield substantial amounts of precursor compounds suitable for subsequent conversion to trichothecene two triol.

Fast Centrifugal Partition Chromatography has emerged as an efficient tool for the large-scale purification of trichothecene two triol and related compounds [18] [21]. This preparative separation technique enables the isolation of high-purity trichothecene two triol from complex reaction mixtures or fermentation broths. The method offers excellent yield effectiveness and can be scaled up for production of gram quantities of purified product.

Biotransformation using yeast cultures, particularly Blastobotrys muscicola, has been employed for the production of trichothecene glucoside derivatives that can serve as precursors for trichothecene two triol synthesis [14] [25]. This approach involves feeding trichothecene two toxin to yeast cultures, which convert the substrate to various glucosylated derivatives through natural enzymatic processes. Subsequent hydrolysis of these glucoside products can yield trichothecene two triol and related metabolites.

The development of isotope-labeled trichothecene two triol for analytical applications has been achieved through synthetic approaches using labeled precursors [18] [21]. Carbon-13-labeled trichothecene two triol synthesis is accomplished by 13C2-acetylation of trichothecene two triol precursors, providing valuable reference standards for stable isotope dilution mass spectrometry applications.

T-2 triol, also known as 3,4,15-trihydroxy-12,13-epoxytrichothec-9-en-8-yl 3-methylbutanoate, is a type A trichothecene mycotoxin that serves as a metabolite of T-2 toxin [1] [2]. This compound represents one of the most important biotransformation products in the metabolic pathway of T-2 toxin, making its accurate detection and quantification crucial for food safety and toxicological studies [3] [4].

High-Performance Liquid Chromatography Applications

High-performance liquid chromatography has emerged as a fundamental technique for T-2 triol analysis, particularly when coupled with fluorescence detection systems. The compound's lack of natural fluorescence necessitates derivatization procedures to enable fluorescence detection [5] [6]. The most commonly employed derivatization reagent is 1-anthroylnitrile, which forms stable fluorescent derivatives with trichothecene compounds [5] [6].

Research has demonstrated that T-2 triol can be effectively separated using reversed-phase chromatography systems. A typical analytical setup employs a Pursuit XRs Ultra 2.8 high-performance liquid chromatography column with mobile phase systems consisting of 0.13 millimolar ammonium acetate (eluent A) and methanol (eluent B) [7]. The gradient elution program typically starts with 20% B, increasing to 40% B over 0.5 minutes, then to 100% B over 5 minutes, followed by re-equilibration [8].

The fluorescence detection parameters for derivatized T-2 triol are optimized at excitation wavelengths of 381 nanometers and emission wavelengths of 470 nanometers [5]. Under these conditions, the compound exhibits good chromatographic behavior with retention times typically ranging from 8 to 12 minutes, depending on the specific column and mobile phase composition [8].

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry Methods

Liquid chromatography-mass spectrometry/mass spectrometry represents the gold standard for T-2 triol analysis due to its superior specificity and sensitivity. The technique utilizes electrospray ionization in positive mode, with T-2 triol forming characteristic ammonium adducts [M + NH4]+ at mass-to-charge ratio 405.2 [9]. The compound also forms sodium adducts [M + Na]+ which can be utilized for identification purposes [9].

Multiple reaction monitoring mode is employed for quantitative analysis, with the most abundant product ions being mass-to-charge ratio 125.2 and 303.1 [9]. The collision energies are optimized at 14 volts and 30 volts respectively, with cone voltages set at 35 volts [9]. These parameters provide excellent sensitivity and specificity for T-2 triol determination in complex matrices.

High-resolution mass spectrometry using time-of-flight analyzers has also been successfully applied to T-2 triol analysis. The technique provides accurate mass measurements with mass errors typically less than 2 parts per million [8]. The molecular formula C20H30O7 gives a theoretical exact mass of 382.1992 atomic mass units, which serves as a confirmation criterion for compound identification [10].

Recent developments in liquid chromatography-quadrupole time-of-flight mass spectrometry have enabled simultaneous determination of T-2 triol along with its parent compound T-2 toxin and related metabolites. The technique demonstrates excellent linearity over concentration ranges from 0.1 to 20 nanograms per milliliter, with correlation coefficients exceeding 0.990 [8].

Sample Preparation and Cleanup Strategies

The accurate determination of T-2 triol requires robust sample preparation and cleanup strategies to eliminate matrix interferences while maintaining quantitative recovery of the analyte. The selection of appropriate extraction and purification methods is critical given the compound's moderate polarity and potential for degradation under harsh conditions [11].

Extraction Methods

The most widely employed extraction approach for T-2 triol involves liquid-liquid extraction using ethyl acetate. This method has been extensively validated for biological samples, particularly cell culture media and tissue extracts [8]. The extraction procedure typically involves adding 3 milliliters of ethyl acetate to 0.5 milliliters of sample, followed by vigorous vortexing for 2 minutes and centrifugation at 5600 times gravity for 5 minutes at 4 degrees Celsius [8].

For cereal and grain matrices, methanol-water extraction systems are preferred due to their ability to extract polar trichothecenes effectively. The optimal extraction solvent composition has been determined to be methanol-water (90:10, volume/volume) followed by dilution with 4% sodium chloride solution [6]. This approach provides excellent recovery rates ranging from 74% to 120% for T-2 triol in various cereal matrices [6].

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has also been successfully adapted for T-2 triol extraction from grain samples. This approach utilizes acetonitrile-water (80:20, volume/volume) as the extraction solvent, providing improved recovery for polar trichothecenes compared to traditional methods [9] [12].

Cleanup Strategies

Several cleanup strategies have been developed for T-2 triol purification, each with distinct advantages depending on the sample matrix and analytical requirements. Immunoaffinity columns represent the most selective cleanup approach, utilizing antibodies specific to T-2 toxin that demonstrate cross-reactivity with T-2 triol [13]. These columns can selectively adsorb T-2 triol from complex matrices, providing excellent cleanup efficiency [13].

Solid-phase extraction using specialized mycotoxin cleanup columns has proven highly effective for T-2 triol purification. MycoSep 227 columns have demonstrated superior performance compared to BondElut Mycotoxin columns, providing recovery rates of 50% to 63% versus 32% to 67% respectively in layer feed matrices [7]. The MycoSep 227 system offers faster processing times and reduced solvent consumption while maintaining acceptable recovery rates [7].

Bond Elut Mycotoxin columns have been optimized for multi-mycotoxin analysis, including T-2 triol, in various matrices. These columns utilize mixed-mode sorbents that retain interfering compounds while allowing trichothecenes to pass through [11]. The method has been validated for cereal matrices with recovery rates meeting European Union requirements of 60% to 120% [11].

For specialized applications such as alcoholic beverages, modified cleanup procedures have been developed. The Bond Elut Mycotoxin system has been adapted for wheat beer and sake wine matrices, providing recovery rates greater than 60% for T-2 triol while meeting European regulatory requirements [11].

Matrix-Specific Considerations

Different sample matrices require tailored cleanup approaches to address specific interference patterns. For cereal matrices, the primary concern involves the removal of carbohydrates, proteins, and lipids that can interfere with chromatographic separation and mass spectrometric detection [9]. The use of dispersive solid-phase extraction with primary secondary amine sorbents has proven effective for removing these interferences while maintaining T-2 triol recovery [9].

Biological matrices such as urine and plasma require specialized cleanup procedures due to the presence of endogenous compounds that can interfere with analysis. Simple dilution and filtration approaches have been successfully employed for urine samples, providing adequate cleanup for liquid chromatography-mass spectrometry analysis [14]. For plasma samples, protein precipitation followed by solid-phase extraction has been demonstrated to provide acceptable recovery rates [15].

The stability of T-2 triol during sample preparation must be carefully considered. The compound is relatively stable under normal analytical conditions but can undergo degradation under extreme pH conditions or prolonged exposure to light [2]. Sample processing should be conducted under controlled conditions with minimal exposure to light and extreme temperatures [2].

Validation Parameters and Regulatory Guidelines

The validation of analytical methods for T-2 triol determination must comply with established guidelines from regulatory agencies and international standards organizations. The International Conference on Harmonisation Q2(R1) guidelines provide the fundamental framework for analytical method validation, covering essential parameters including specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [16].

Method Validation Parameters

Linearity represents a critical validation parameter for T-2 triol analysis, with acceptable methods demonstrating correlation coefficients greater than 0.990 across the analytical range [8] [17]. The linear range should encompass the expected concentration levels in target matrices, typically extending from the limit of quantification to at least 10 times the regulatory limit [17]. Recent studies have demonstrated excellent linearity for T-2 triol analysis over concentration ranges from 0.1 to 20 nanograms per milliliter [8].

Accuracy is assessed through recovery studies conducted at multiple concentration levels representing the expected range of contamination. For T-2 triol analysis, recovery rates between 70% and 120% are generally considered acceptable, with most validated methods achieving recovery rates within this range [6] [8] [17]. The European Commission has established specific recovery criteria for trichothecene analysis, requiring recovery rates of 60% to 120% for compounds at concentrations above 0.25 micrograms per kilogram [18].

Precision is evaluated through both repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. Acceptable relative standard deviation values typically range from 15% to 20% for T-2 triol analysis, depending on the concentration level and matrix complexity [8] [17]. The European Union guidelines specify maximum relative standard deviation values of 40% for compounds at concentrations below 100 micrograms per kilogram [19].

Detection and quantification limits are determined using signal-to-noise ratios, with detection limits typically set at 3:1 and quantification limits at 10:1 signal-to-noise ratios [8]. Validated methods for T-2 triol analysis have achieved detection limits ranging from 0.9 to 7.5 nanograms per gram in feed matrices and 0.2 nanograms per milliliter in biological fluids [7] [17].

Regulatory Guidelines and Standards

The European Food Safety Authority has established a group tolerable daily intake of 0.02 micrograms per kilogram body weight per day for the sum of T-2 and HT-2 toxins and their modified forms, including T-2 triol [20]. This guideline reflects the current understanding of the toxicological profile of these compounds and serves as the basis for regulatory decision-making [20].

The European Commission has implemented maximum levels for T-2 and HT-2 toxins in various food commodities, with specific limits ranging from 7.5 micrograms per kilogram in baby food to 200 micrograms per kilogram in cereals [20]. While these limits do not specifically address T-2 triol, they provide context for the analytical sensitivity required for compliance monitoring [20].

The United States Food and Drug Administration has recently expanded its mycotoxin monitoring program to include T-2 and HT-2 toxins in human foods [21]. This development reflects growing recognition of the importance of these compounds and their metabolites, including T-2 triol, in food safety assessment [21].

Screening methods for T-2 triol must meet specific performance criteria established by Commission Regulation 519/2014 [19]. These criteria include cut-off values calculated to ensure a false negative rate of no more than 5% and require validation data demonstrating method performance at relevant concentration levels [19].

Quality Control and Proficiency Testing

Quality control measures for T-2 triol analysis include the use of appropriate reference materials and internal standards. Deuterated T-2 toxin has been successfully employed as an internal standard for T-2 triol quantification, providing compensation for extraction losses and matrix effects [7]. The use of stable isotope-labeled internal standards is considered best practice for quantitative mass spectrometric analysis [7].

Proficiency testing programs have been established to ensure analytical competence in T-2 triol determination. These programs typically involve the analysis of reference materials with known T-2 triol concentrations, allowing laboratories to assess their analytical performance against established criteria [18]. Successful participation in proficiency testing programs is often required for regulatory compliance and accreditation purposes [18].

Method robustness is evaluated through systematic variation of analytical parameters to assess their impact on method performance. Critical parameters for T-2 triol analysis include mobile phase composition, column temperature, extraction time, and cleanup procedures [18]. Robust methods should demonstrate consistent performance despite minor variations in these parameters [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Wikipedia

Dates

2: Gao X, Mu P, Wen J, Sun Y, Chen Q, Deng Y. Detoxification of trichothecene mycotoxins by a novel bacterium, Eggerthella sp. DII-9. Food Chem Toxicol. 2018 Feb;112:310-319. doi: 10.1016/j.fct.2017.12.066. Epub 2017 Dec 30. PubMed PMID: 29294345.

3: Broekaert N, Devreese M, De Boevre M, De Saeger S, Croubels S. T-2 Toxin-3α-glucoside in Broiler Chickens: Toxicokinetics, Absolute Oral Bioavailability, and in Vivo Hydrolysis. J Agric Food Chem. 2017 Jun 14;65(23):4797-4803. doi: 10.1021/acs.jafc.7b00698. Epub 2017 May 31. PubMed PMID: 28520442.

4: Bernhardt K, Valenta H, Kersten S, Humpf HU, Dänicke S. Determination of T-2 toxin, HT-2 toxin, and three other type A trichothecenes in layer feed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)--comparison of two sample preparation methods. Mycotoxin Res. 2016 May;32(2):89-97. doi: 10.1007/s12550-016-0244-z. Epub 2016 Mar 4. PubMed PMID: 26940912.

5: Góral T, Stuper-Szablewska K, Buśko M, Boczkowska M, Walentyn-Góral D, Wiśniewska H, Perkowski J. Relationships between Genetic Diversity and Fusarium Toxin Profiles of Winter Wheat Cultivars. Plant Pathol J. 2015 Sep;31(3):226-44. doi: 10.5423/PPJ.OA.03.2015.0038. Epub 2015 Sep 30. PubMed PMID: 26361471; PubMed Central PMCID: PMC4564148.

6: Yang S, Wang Y, Beier RC, Zhang H, De Ruyck K, Sun F, Cao X, Shen J, Zhang S, Wang Z. Simultaneous Determination of Type A and B Trichothecenes and Their Main Metabolites in Food Animal Tissues by Ultraperformance Liquid Chromatography Coupled with Triple-Quadrupole Mass Spectrometry. J Agric Food Chem. 2015 Sep 30;63(38):8592-600. doi: 10.1021/acs.jafc.5b03281. Epub 2015 Sep 16. PubMed PMID: 26321427.

7: Sun YX, Yao X, Shi SN, Zhang GJ, Xu LX, Liu YJ, Fang BH. Toxicokinetics of T-2 toxin and its major metabolites in broiler chickens after intravenous and oral administration. J Vet Pharmacol Ther. 2015 Feb;38(1):80-5. doi: 10.1111/jvp.12142. Epub 2014 Jul 31. PubMed PMID: 25079675.

8: Rubert J, León N, Sáez C, Martins CP, Godula M, Yusà V, Mañes J, Soriano JM, Soler C. Evaluation of mycotoxins and their metabolites in human breast milk using liquid chromatography coupled to high resolution mass spectrometry. Anal Chim Acta. 2014 Apr 11;820:39-46. doi: 10.1016/j.aca.2014.02.009. Epub 2014 Feb 12. PubMed PMID: 24745736.

9: Sun Y, Zhang G, Zhao H, Zheng J, Hu F, Fang B. Liquid chromatography-tandem mass spectrometry method for toxicokinetics, tissue distribution, and excretion studies of T-2 toxin and its major metabolites in pigs. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 May 1;958:75-82. doi: 10.1016/j.jchromb.2014.03.010. Epub 2014 Mar 19. PubMed PMID: 24705534.

10: Chen D, Cao X, Tao Y, Wu Q, Pan Y, Peng D, Liu Z, Huang L, Wang Y, Wang X, Yuan Z. Development of a liquid chromatography-tandem mass spectrometry with ultrasound-assisted extraction and auto solid-phase clean-up method for the determination of Fusarium toxins in animal derived foods. J Chromatogr A. 2013 Oct 11;1311:21-9. doi: 10.1016/j.chroma.2013.08.062. Epub 2013 Aug 21. PubMed PMID: 24011505.

11: Schollenberger M, Müller HM, Ernst K, Sondermann S, Liebscher M, Schlecker C, Wischer G, Drochner W, Hartung K, Piepho HP. Occurrence and distribution of 13 trichothecene toxins in naturally contaminated maize plants in Germany. Toxins (Basel). 2012 Oct;4(10):778-87. doi: 10.3390/toxins4100778. Epub 2012 Sep 28. PubMed PMID: 23162697; PubMed Central PMCID: PMC3496988.

12: Schollenberger M, Müller HM, Liebscher M, Schlecker C, Berger M, Hermann W. Accumulation kinetics of three scirpentriol-based toxins in oats inoculated in Vitro with isolates of Fusarium sporotrichioides and Fusarium poae. Toxins (Basel). 2011 May;3(5):442-52. doi: 10.3390/toxins3050442. Epub 2011 May 9. PubMed PMID: 22069718; PubMed Central PMCID: PMC3202831.

13: Tan DC, Flematti GR, Ghisalberti EL, Sivasithamparam K, Chakraborty S, Obanor F, Barbetti MJ. Mycotoxins produced by Fusarium species associated with annual legume pastures and 'sheep feed refusal disorders' in Western Australia. Mycotoxin Res. 2011 May;27(2):123-35. doi: 10.1007/s12550-010-0085-0. Epub 2011 Jan 12. PubMed PMID: 23605703.

14: Zaĭchenko AM, Nagornaia SS, Andrienko EV, Tsyganenko ES. [Study of specificity of fungistatic effect of trichothecene mycotoxins]. Mikrobiol Z. 2009 Mar-Apr;71(2):57-62. Russian. PubMed PMID: 19938595.

15: Edwards SG. Fusarium mycotoxin content of UK organic and conventional oats. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2009 Jul;26(7):1063-9. doi: 10.1080/02652030902788953. PubMed PMID: 19680981.

16: Edwards SG. Fusarium mycotoxin content of UK organic and conventional wheat. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2009 Apr;26(4):496-506. doi: 10.1080/02652030802530679. PubMed PMID: 19680924.

17: Wu Q, Dohnal V, Huang L, Kuca K, Yuan Z. Metabolic pathways of trichothecenes. Drug Metab Rev. 2010 May;42(2):250-67. doi: 10.1080/03602530903125807. Review. PubMed PMID: 19678805.

18: Königs M, Mulac D, Schwerdt G, Gekle M, Humpf HU. Metabolism and cytotoxic effects of T-2 toxin and its metabolites on human cells in primary culture. Toxicology. 2009 Apr 28;258(2-3):106-15. doi: 10.1016/j.tox.2009.01.012. Epub 2009 Jan 20. PubMed PMID: 19428930.

19: Beyer M, Ferse I, Humpf HU. Large-scale production of selected type A trichothecenes: the use of HT-2 toxin and T-2 triol as precursors for the synthesis of d 3-T-2 and d 3-HT-2 toxin. Mycotoxin Res. 2009 Mar;25(1):41-52. doi: 10.1007/s12550-009-0006-2. Epub 2009 Mar 3. PubMed PMID: 23604935.

20: Jeleń HH, Wasowicz E. Determination of trichothecenes in wheat grain without sample cleanup using comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry. J Chromatogr A. 2008 Dec 26;1215(1-2):203-7. doi: 10.1016/j.chroma.2008.11.007. Epub 2008 Nov 7. PubMed PMID: 19036380.

Explore Compound Types